molecular formula C12H17ClO2S B15328714 4-Methyl-4-phenylpentane-2-sulfonyl chloride

4-Methyl-4-phenylpentane-2-sulfonyl chloride

Cat. No.: B15328714
M. Wt: 260.78 g/mol
InChI Key: NUIHPTPOTQYLDK-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpentane-2-sulfonyl chloride (CAS No: 1017159-52-2) is a high-purity sulfonyl chloride derivative characterized by a branched pentane backbone with a methyl and phenyl substituent at the 4-position and a reactive sulfonyl chloride group at the 2-position . With a molecular formula of C12H17ClO2S and a molecular weight of 260.78 g/mol, this compound is a critical intermediate in organic synthesis for introducing sulfonyl groups into target molecules . The primary value of this reagent lies in its versatile reactivity, particularly in nucleophilic substitution reactions. The highly electrophilic sulfonyl chloride group readily reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively . This makes it an invaluable building block in scientific research for the synthesis and modification of complex molecules, with key applications in developing new pharmaceuticals, agrochemicals, and advanced materials . In biological research, it can be utilized for the selective modification of biomolecules, such as proteins and peptides, to study their structure and function . The synthesis of 4-Methyl-4-phenylpentane-2-sulfonyl chloride typically involves the reaction of the corresponding sulfonic acid with thionyl chloride (SOCl2), yielding the final product along with sulfur dioxide and hydrogen chloride as gaseous by-products . Handling and Safety: This compound is labeled with the GHS07 harmful/irritant pictogram and carries the signal word "Warning." Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, and use the material only in a well-ventilated area . Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

Molecular Formula

C12H17ClO2S

Molecular Weight

260.78 g/mol

IUPAC Name

4-methyl-4-phenylpentane-2-sulfonyl chloride

InChI

InChI=1S/C12H17ClO2S/c1-10(16(13,14)15)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

NUIHPTPOTQYLDK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methyl-4-phenylpentane-2-sulfonyl chloride typically involves the reaction of 4-methyl-4-phenylpentane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. The reaction can be represented as follows:

C12H17SO3H+SOCl2C12H17ClO2S+SO2+HCl\text{C12H17SO3H} + \text{SOCl2} \rightarrow \text{C12H17ClO2S} + \text{SO2} + \text{HCl} C12H17SO3H+SOCl2→C12H17ClO2S+SO2+HCl

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

4-Methyl-4-phenylpentane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form sulfonic acid derivatives.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

4-Methyl-4-phenylpentane-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylpentane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function .

Comparison with Similar Compounds

Key Observations :

  • Branching vs.
  • Substituent Effects : The phenyl group in the target compound may enhance stability via resonance effects, whereas electron-withdrawing groups (e.g., fluorine, chlorine) in analogs increase electrophilicity at the sulfur center, accelerating reactions with nucleophiles .

Physicochemical Properties

  • Solubility : Sulfonyl chlorides are generally soluble in polar aprotic solvents (e.g., dichloromethane, THF). The bulky phenyl and methyl groups in the target compound may reduce solubility compared to smaller analogs like (4-fluorophenyl)methanesulfonyl chloride .
  • Stability : Halogenated derivatives (e.g., fluorine, chlorine) exhibit greater hydrolytic stability due to reduced electron density at sulfur. The target compound’s lack of electron-withdrawing substituents may render it more prone to hydrolysis .

Q & A

Q. How can researchers validate the absence of hydrolytic degradation in long-term stability studies?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS, focusing on sulfonic acid byproduct formation (<2% threshold).
  • Karl Fischer Titration : Ensure water content remains <0.1% in stored samples .

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